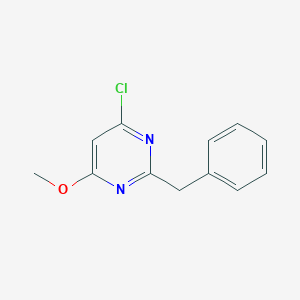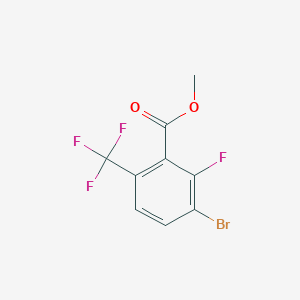
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by bromination and fluorination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and fluorine sources.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence the reactivity and stability of the compound. These groups can also affect the compound’s interaction with molecular targets and pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of substituents on the benzene ring. This arrangement can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H5BrF4O2 |
|---|---|
Poids moléculaire |
301.03 g/mol |
Nom IUPAC |
methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)6-4(9(12,13)14)2-3-5(10)7(6)11/h2-3H,1H3 |
Clé InChI |
TUPMIESWOPNPNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)

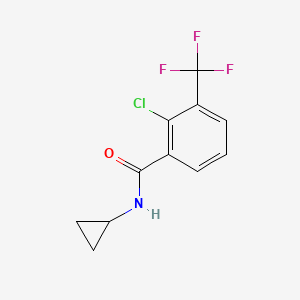
![Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14030679.png)
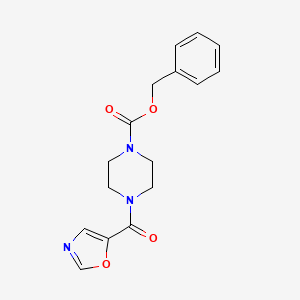

![Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14030693.png)
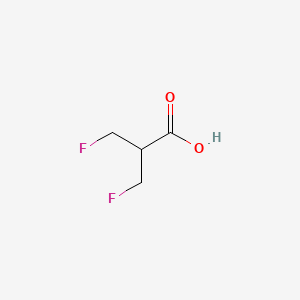


![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)

